D-Arabino-hexos-2-ulose

Catalog No.
S564566
CAS No.
1854-25-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arabino-hexos-2-ulose

CAS Number

1854-25-7

Product Name

D-Arabino-hexos-2-ulose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N

SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Synonyms

2-ketoglucose, arabino-hexosulose, D-arabino-2-hexosulose, glucosone, glucosone, D isomer

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O

Synthesis of Bioactive Compounds:

  • D-H serves as a precursor for various bioactive compounds, including the antibiotic cortalcerone. Researchers have utilized enzymes like pyranose 2-oxidase and aldos-2-ulose dehydratase to convert D-glucose into D-H, which is then used to synthesize cortalcerone. Source: [A novel fungal enzyme, aldos-2-ulose dehydratase, and its role in the biosynthesis of the antibiotic cortalcerone]

Understanding and Targeting Bacterial Metabolism:

  • Studies suggest D-H plays a role in bacterial metabolism, particularly in stress response pathways. Research has shown that certain bacteria can utilize D-H as a carbon source, potentially offering insights into their metabolic processes and opening avenues for developing targeted antibacterials. Source: [Characterization of D-arabino-hexosulose (DAH) utilization pathway in Escherichia coli: ]

Investigating Protein Function and Enzyme Activity:

  • D-H can be used as a probe to study the function and activity of specific enzymes, particularly those involved in sugar metabolism. For example, researchers have employed D-H to investigate the activity of hexokinase, an enzyme crucial for glucose uptake in cells. Source: [The effect of glucosone on the proliferation and energy metabolism of in vitro grown Ehrlich ascites tumor cells: ]

Potential Applications in Food Science and Biofuel Production:

  • Although still in its early stages, research is exploring the potential applications of D-H in food science and biofuel production. Its unique properties, such as its ability to participate in Maillard reactions, could have implications for food flavor development. Additionally, some studies suggest D-H might be a potential substrate for biofuel production, though further investigation is needed. Source: [Buy D-Arabino-hexos-2-ulose | 1854-25-7: https://www.smolecule.com/products/s564566]

D-Arabino-hexos-2-ulose is a six-carbon (hexose) sugar with a keto group (C=O) at position 2. The "D" prefix indicates the specific stereoisomer where the hydroxyl group on carbon 5 points to the right in the Fischer projection []. Its natural origins haven't been extensively documented, but researchers synthesize it in labs for research purposes []. Due to its structural complexity, D-Arabino-hexos-2-ulose is being explored for its potential in:

  • Understanding biochemical pathways in sugar metabolism [].
  • Designing novel drugs that target specific biological processes [].

Molecular Structure Analysis

D-Arabino-hexos-2-ulose has a six-carbon backbone with a hydroxyl group (OH) attached to each carbon except for carbons 1 and 2. The key features include:

  • A keto group (C=O) at position 2, which differentiates it from hexoses with a hydroxyl group at that position (aldoses) [].
  • Five chiral centers (carbons with four different substituents), leading to various stereoisomers (mirror-image structures) []. The "D" designation refers to the specific configuration around these centers.

XLogP3

-2.9

Other CAS

26345-59-5
1854-25-7

Wikipedia

D-glucosone

Dates

Modify: 2023-08-15

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